molecular formula C25H18N4O4S B2943873 2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(p-tolyl)quinazolin-4(3H)-one CAS No. 946215-10-7

2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(p-tolyl)quinazolin-4(3H)-one

Cat. No.: B2943873
CAS No.: 946215-10-7
M. Wt: 470.5
InChI Key: CKYAXWOXHAZJTL-UHFFFAOYSA-N
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Description

2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(p-tolyl)quinazolin-4(3H)-one is a quinazolinone derivative. Known for its multifaceted applications, it shows potential in medicinal chemistry due to its diverse biological activities. The presence of various functional groups in its structure contributes to its complex chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(p-tolyl)quinazolin-4(3H)-one typically involves a multi-step process:

  • Formation of Intermediate Compounds:

    • Step 1: Synthesis begins with the formation of 3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazole through the cyclization of benzodioxole carboxylic acid derivatives with hydrazine derivatives.

    • Step 2: The intermediate is then subjected to a thiolation reaction to introduce the thio-methyl group.

  • Final Assembly:

    • Step 3: The resultant intermediate is then condensed with 4-(p-tolyl)quinazolinone under controlled conditions, typically using a suitable condensing agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl) carbodiimide) and a catalytic amount of DMAP (4-Dimethylaminopyridine).

Industrial Production Methods: For industrial-scale production, optimization of reaction conditions is crucial to ensure high yields and purity. This involves:

  • Choosing appropriate solvents and catalysts.

  • Using advanced purification techniques such as recrystallization or chromatography.

  • Implementing rigorous quality control measures to monitor the intermediate stages and final product.

Types of Reactions it Undergoes:

  • Oxidation: Oxidative conditions can alter the thio-methyl group to sulfoxides or sulfones.

  • Reduction: Reduction can potentially affect the oxadiazole ring, leading to the formation of amine derivatives.

  • Substitution: Various substitutions can occur on the quinazolinone or oxadiazole rings, especially on the aromatic parts.

Common Reagents and Conditions:

  • Oxidation: Use of H2O2 or mCPBA (meta-Chloroperoxybenzoic acid) under controlled temperatures.

  • Reduction: Use of LiAlH4 (Lithium aluminium hydride) or catalytic hydrogenation.

  • Substitution: Reagents like alkyl halides or acid chlorides in the presence of bases or acidic conditions.

Major Products Formed:

  • From oxidation: Sulfoxide or sulfone derivatives.

  • From reduction: Amino derivatives of the oxadiazole ring.

  • From substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(p-tolyl)quinazolin-4(3H)-one has shown promise in various fields:

  • Medicinal Chemistry: Potential as an anti-cancer agent, antimicrobial properties, and possibly as a central nervous system agent.

  • Biological Research: Used in the study of enzyme inhibition, particularly kinase inhibition due to the quinazolinone core.

  • Industrial Applications: Utilized in materials science for the synthesis of polymers and other advanced materials.

Molecular Targets and Pathways:

  • The compound interacts with various biological targets, primarily through binding to active sites of enzymes or receptors.

  • Kinase Inhibition: It may inhibit kinases by occupying the ATP binding site, thereby preventing phosphorylation events crucial for cell signaling.

  • Antimicrobial Action: Interaction with microbial enzymes, disrupting metabolic processes.

Comparison with Other Compounds:

  • Structure-Activity Relationship (SAR): Compared to other quinazolinone derivatives, the presence of the oxadiazole and benzo[d][1,3]dioxole rings imparts unique electronic and steric properties.

  • Uniqueness: The unique combination of functional groups allows for diverse reactivity and interaction with biological targets, which may be less pronounced in similar compounds.

Comparison with Similar Compounds

  • 2-((2-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-5-yl)methylthio)-3-phenylquinazolin-4(3H)-one

  • 2-((1,3,4-oxadiazol-5-yl)methylthio)-3-(p-tolyl)quinazolin-4(3H)-one

  • 2-((2-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-5-yl)methyl)thio)-3-(m-tolyl)quinazolin-4(3H)-one

Properties

IUPAC Name

2-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-(4-methylphenyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18N4O4S/c1-15-6-9-17(10-7-15)29-24(30)18-4-2-3-5-19(18)26-25(29)34-13-22-27-23(28-33-22)16-8-11-20-21(12-16)32-14-31-20/h2-12H,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKYAXWOXHAZJTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC4=NC(=NO4)C5=CC6=C(C=C5)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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